[1,3]dioxolo[4,5-f]isoquinoline [1,3]dioxolo[4,5-f]isoquinoline
Brand Name: Vulcanchem
CAS No.: 234-16-2
VCID: VC8375004
InChI: InChI=1S/C10H7NO2/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-5H,6H2
SMILES: C1OC2=C(O1)C3=C(C=C2)C=NC=C3
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol

[1,3]dioxolo[4,5-f]isoquinoline

CAS No.: 234-16-2

Cat. No.: VC8375004

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

[1,3]dioxolo[4,5-f]isoquinoline - 234-16-2

Specification

CAS No. 234-16-2
Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
IUPAC Name [1,3]dioxolo[4,5-f]isoquinoline
Standard InChI InChI=1S/C10H7NO2/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-5H,6H2
Standard InChI Key MOPNZSUBJGYUBT-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C3=C(C=C2)C=NC=C3
Canonical SMILES C1OC2=C(O1)C3=C(C=C2)C=NC=C3

Introduction

# Dioxolo[4,5-f]isoquinoline: Structural Features, Synthesis, and Potential Applications

[1,ioxolo[4,5-f]isoquinoline is a bicyclic heteroaromatic compound characterized by a fused isoquinoline core and a 1,3-dioxole ring system. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis, medicinal chemistry, and materials science. With a molecular formula of C10H7NO2\text{C}_{10}\text{H}_{7}\text{NO}_{2} and a molecular weight of 173.17 g/mol, its compact yet functionalized architecture enables diverse reactivity patterns and interactions with biological targets .

Molecular Architecture

The compound consists of an isoquinoline moiety (a benzene ring fused to a pyridine ring) with a 1,3-dioxole group attached at positions 4 and 5 of the isoquinoline framework. This fusion creates a rigid, planar structure that enhances π-π stacking interactions, as evidenced by computational studies . The dioxole ring introduces two oxygen atoms, which participate in hydrogen bonding and dipole-dipole interactions, influencing solubility and crystallinity.

Key structural identifiers include:

  • IUPAC Name: dioxolo[4,5-f]isoquinoline

  • SMILES: C1OC2=C(O1)C3=C(C=C2)C=NC=C3\text{C1OC2=C(O1)C3=C(C=C2)C=NC=C3}

  • InChIKey: MOPNZSUBJGYUBT-UHFFFAOYSA-N\text{MOPNZSUBJGYUBT-UHFFFAOYSA-N}

Synthetic Methodologies

Ru(III)-Catalyzed C–H Activation

A robust route involves Ru(III)-catalyzed C–H activation, enabling direct functionalization of the isoquinoline core. For example, Zhang et al. synthesized 8-(benzo[d] dioxol-5-yl)- dioxolo[4,5-f]isoquinoline via AgNO3_3-mediated cyclization under mild conditions (65.2% yield) . Key steps include:

  • Substrate Preparation: Coupling of pre-functionalized benzaldehyde derivatives with amino precursors.

  • Cyclization: AgNO3_3 in t-BuOH at room temperature facilitates ring closure.

  • Purification: Column chromatography using ethyl acetate/hexane gradients .

Multicomponent Reactions (MCRs)

Hsskia et al. demonstrated the utility of α- and β-ketoacids in MCRs to access isoquinoline derivatives. For instance, β-ketoacids react with amines and isocyanides under microwave irradiation, yielding isoindolinone analogs in 70–85% yields . This method emphasizes atom economy and scalability, critical for industrial applications.

Biological Activity and Applications

Material Science Applications

The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors. Theoretical studies predict a bandgap of ~3.1 eV, suitable for use in light-emitting diodes (LEDs) or photovoltaic cells .

Comparative Analysis of Analogous Compounds

The following table highlights structurally related compounds and their distinctive features:

Compound NameStructural FeaturesKey Differences
6-Chloro-2,2-difluoro- dioxolo[4,5-F]isoquinolineChlorine and fluorine substituentsEnhanced electrophilicity; molecular weight 243.59 g/mol
1,2-DihydroisoquinolineSaturated C1–C2 bondReduced aromaticity; higher flexibility
7-HydroxyisoquinolineHydroxyl group at position 7Improved solubility in polar solvents

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and scalability issues in synthesis. Future work should prioritize:

  • Optimized Catalytic Systems: Developing earth-abundant catalysts to replace AgNO3_3 .

  • In Vivo Studies: Validating anti-prion efficacy in animal models .

  • Materials Characterization: Measuring charge-carrier mobility in thin-film devices .

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